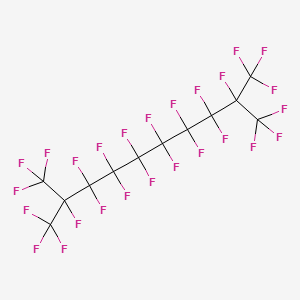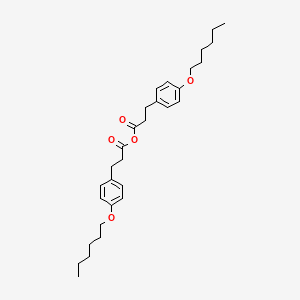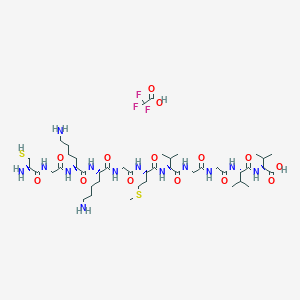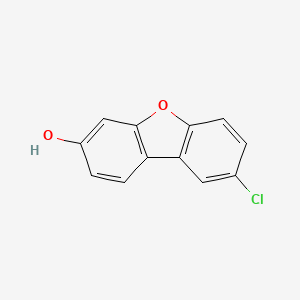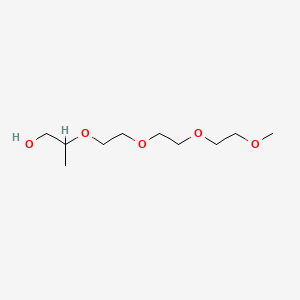
Chromium mono silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium mono silicide, also known as chromium silicide, is a binary compound consisting of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium at high temperatures.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: This compound can also be synthesized through the electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes such as:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon precursors onto a substrate, followed by thermal treatment to form this compound.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
Chemical Reactions Analysis
Types of Reactions
Chromium mono silicide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chromium oxide (Cr2O3) and silicon dioxide (SiO2) at high temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or metallic sodium.
Substitution: this compound can undergo substitution reactions where silicon atoms are replaced by other elements such as boron or nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas and air. The reaction typically occurs at temperatures above 800°C.
Reduction: Reducing agents such as hydrogen gas or metallic sodium are used at elevated temperatures.
Substitution: Elements such as boron or nitrogen can be introduced into the this compound matrix through high-temperature diffusion processes.
Major Products Formed
Oxidation: Chromium oxide (Cr2O3) and silicon dioxide (SiO2).
Reduction: Metallic chromium and silicon.
Substitution: Chromium boride or chromium nitride compounds.
Scientific Research Applications
Chromium mono silicide has a wide range of scientific research applications, including:
Biology: this compound is used in the development of biosensors and other biomedical devices due to its biocompatibility and electrical conductivity.
Medicine: The compound is being explored for use in drug delivery systems and medical implants.
Mechanism of Action
The mechanism by which chromium mono silicide exerts its effects involves several molecular targets and pathways:
Thermal Stability: The high melting point and thermal stability of this compound are attributed to the strong covalent bonding between chromium and silicon atoms.
Oxidation Resistance: The formation of a thin layer of chromium oxide (Cr2O3) on the surface of this compound acts as a diffusion barrier, preventing further oxidation.
Electrical Conductivity: The presence of d-electrons in the outer shell of chromium atoms contributes to the electrical conductivity of this compound.
Comparison with Similar Compounds
Chromium mono silicide can be compared with other similar compounds such as:
Chromium Disilicide (CrSi2): Chromium disilicide has a higher silicon content and different crystal structure compared to this compound.
Molybdenum Silicide (MoSi2): Molybdenum silicide has a higher melting point and better oxidation resistance compared to this compound.
Tungsten Silicide (WSi2): Tungsten silicide has similar properties to this compound but with higher density and melting point.
This compound stands out due to its unique combination of thermal stability, oxidation resistance, and electrical conductivity, making it a versatile material for various scientific and industrial applications.
Properties
CAS No. |
12626-44-7 |
|---|---|
Molecular Formula |
CrSi |
Molecular Weight |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChI Key |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
Canonical SMILES |
[Si]#[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


